molecular formula C12H16N2O2 B1459059 (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone CAS No. 1486948-03-1

(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone

Cat. No.: B1459059
CAS No.: 1486948-03-1
M. Wt: 220.27 g/mol
InChI Key: DEJSFCFPWBQIQO-UHFFFAOYSA-N
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Description

(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an amino group, a methoxy group, and a pyrrolidinyl group attached to a phenyl ring, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-methoxybenzaldehyde and pyrrolidine.

    Condensation Reaction: The 3-amino-5-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted phenyl-pyrrolidinyl compounds.

Scientific Research Applications

(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone involves its interaction with molecular targets such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-methoxyphenyl)methanol
  • (3-Amino-5-methoxyphenyl)acetic acid
  • (3-Amino-5-methoxyphenyl)ethanone

Uniqueness

(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

(3-amino-5-methoxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-7-9(6-10(13)8-11)12(15)14-4-2-3-5-14/h6-8H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJSFCFPWBQIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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